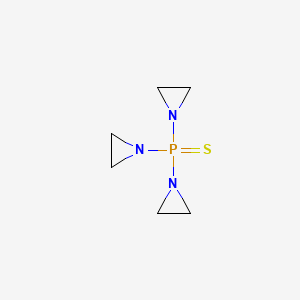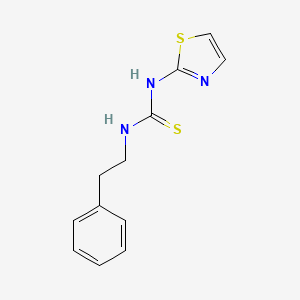
Thalidomide-O-COOH
Vue d'ensemble
Description
Thalidomide-O-C6-COOH is a compound with the molecular formula C20H22N2O7 . It is a derivative of thalidomide, a drug that was originally used as a sedative but was later found to have anti-inflammatory and anti-angiogenic properties .
Synthesis Analysis
The synthesis of thalidomide and its analogues has been a subject of research. A concise two-step synthesis of thalidomide has been reported .Molecular Structure Analysis
The molecular structure of thalidomide and its derivatives has been studied extensively. The binding of thalidomide derivatives to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .Chemical Reactions Analysis
The chemical reactions involving thalidomide and its derivatives are complex and are still being studied. Some studies have focused on the structural changes that occur when thalidomide interacts with its target proteins .Physical And Chemical Properties Analysis
Thalidomide-O-COOH has a molecular weight of 332.26 g/mol. It has a hydrogen bond donor count of 2 . More detailed physical and chemical properties may be found in specialized databases or scientific literature .Applications De Recherche Scientifique
Immunomodulatory Effects
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), demonstrate significant clinical activity against multiple myeloma (MM) and other diseases by inducing apoptosis or growth arrest in MM cells, even those resistant to conventional therapy. Their mechanism includes altering cell adhesion, inhibiting cytokine production, and stimulating natural killer cell immunity. This has established a framework for developing treatments that target both the tumor cell and its microenvironment, overcoming drug resistance (Hideshima et al., 2000).
Anti-angiogenic Properties
Beyond its immunomodulatory actions, Thalidomide has potent anti-angiogenic effects, which are instrumental in its therapeutic applications in cancers. The suppression of vascular endothelial growth factor (VEGF) expression by Thalidomide is key to its ability to inhibit angiogenesis, providing a rationale for its use in treating conditions with aberrant vascular growth (Mercurio et al., 2017).
Therapeutic Potential in Inflammatory Diseases
Thalidomide's effects on cytokine modulation, particularly tumor necrosis factor-alpha (TNF-α), underlie its efficacy in treating inflammatory conditions like Crohn's disease. By reducing TNF-α and interleukin 12 production, Thalidomide offers a novel approach to managing inflammatory bowel diseases refractory to conventional treatments, showcasing its significant immunomodulatory and anti-inflammatory potential (Bauditz et al., 2002).
Exploration of New Therapeutic Uses
The identification of novel therapeutic applications for Thalidomide, driven by bibliographic evidence and systematic analysis, highlights its potential in treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. This underscores the ongoing research efforts to repurpose Thalidomide for a broader spectrum of diseases, balancing therapeutic benefits against known toxicities (Weeber et al., 2003).
Mécanisme D'action
Target of Action
Thalidomide-O-COOH, also known as E3 Ligase Ligand 3, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Mode of Action
Thalidomide-O-COOH interacts with its target, CRBN, to selectively degrade the transcription factors IKZF3 and IKZF1 . The binding of thalidomide derivatives to CRBN induces the recruitment of non-substrate proteins . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .
Biochemical Pathways
Thalidomide-O-COOH affects various biochemical pathways. It suppresses pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which indirectly downregulates angiogenesis . It also modulates VEGF-induced angiogenesis through intracellular pro-survival signaling pathways and sphingolipid metabolism .
Pharmacokinetics
Thalidomide pharmacokinetics are best described by a one-compartment model with first-order absorption and elimination . Due to the low solubility of the drug in the gastrointestinal tract, thalidomide exhibits absorption rate-limited pharmacokinetics . More than 90% of the absorbed drug is excreted in the urine and feces within 48 hours . Thalidomide is minimally metabolized by the liver, but is spontaneously hydrolyzed into numerous renally excreted products .
Result of Action
The molecular and cellular effects of Thalidomide-O-COOH’s action include the downregulation of paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells . It also reduces endothelial cell migration, which correlates with the downregulation of AKT phosphorylation .
Safety and Hazards
Orientations Futures
Thalidomide and its analogues continue to be studied for their potential in treating various diseases. The future looks promising for the development of safer analogues, and these analogues may one day replace thalidomide in clinical practice . Ongoing research is also exploring the use of thalidomide and its analogues in the treatment of idiopathic pulmonary fibrosis, skin fibrosis, and ophthalmopathies .
Propriétés
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

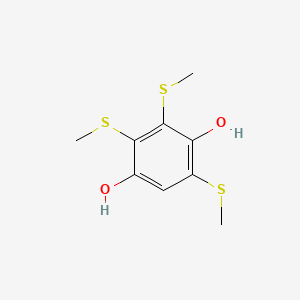
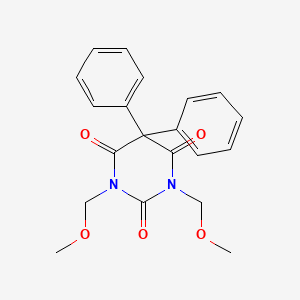
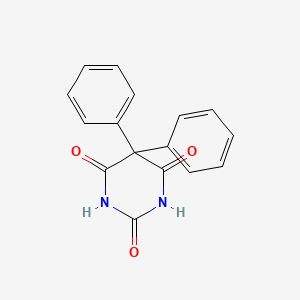
![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)
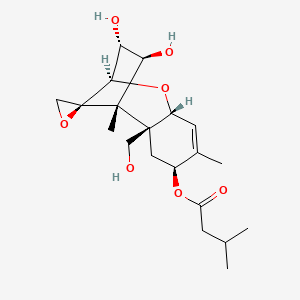
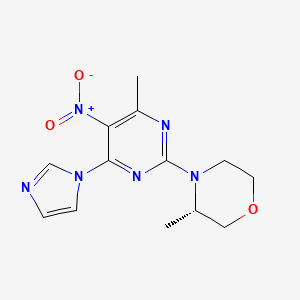
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
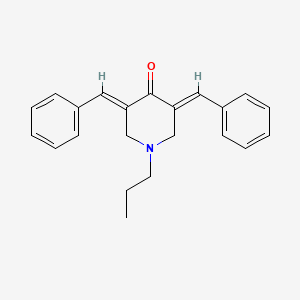
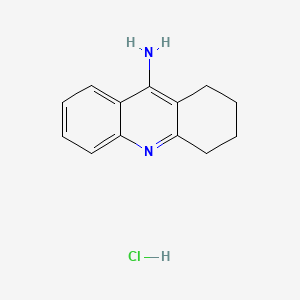
![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)
